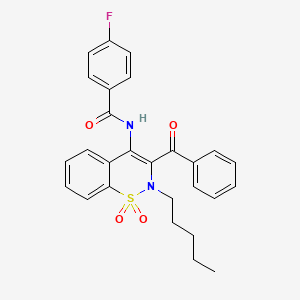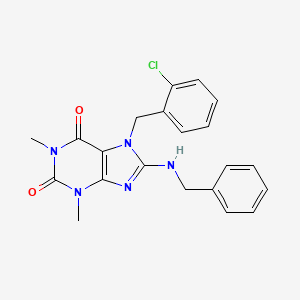
2-Methyl-1-(methylthio)isoquinolinium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-METHYL-1-(METHYLSULFANYL)ISOQUINOLIN-2-IUM is a heterocyclic compound that belongs to the isoquinoline family. Isoquinolines are known for their diverse biological activities and are commonly found in various natural products and synthetic compounds. This compound features a methyl group and a methylsulfanyl group attached to the isoquinoline core, which can influence its chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHYL-1-(METHYLSULFANYL)ISOQUINOLIN-2-IUM typically involves the alkylation of isoquinoline derivatives. One common method is the N-alkylation of 3,3′-dimethyl-3,4-dihydroisoquinoline derivatives followed by oxidation of the resulting iminium salts . The reaction conditions for both steps are mild, and the desired cyclization products can be obtained in good yield.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the use of environmentally friendly solvents and catalysts can be considered to minimize the environmental impact.
化学反応の分析
Types of Reactions
2-METHYL-1-(METHYLSULFANYL)ISOQUINOLIN-2-IUM can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or sulfide.
Substitution: The methylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Nucleophiles like amines, thiols, or halides can be used in substitution reactions, often in the presence of a base or catalyst.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and sulfides.
Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used.
科学的研究の応用
2-METHYL-1-(METHYLSULFANYL)ISOQUINOLIN-2-IUM has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other fine chemicals.
作用機序
The mechanism of action of 2-METHYL-1-(METHYLSULFANYL)ISOQUINOLIN-2-IUM involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context.
類似化合物との比較
Similar Compounds
Isoquinoline: The parent compound of the isoquinoline family, known for its basic structure and biological activities.
Quinoline: A related heterocyclic compound with a similar structure but different reactivity and applications.
2-Methylisoquinoline: A similar compound with a methyl group but lacking the methylsulfanyl group.
Uniqueness
2-METHYL-1-(METHYLSULFANYL)ISOQUINOLIN-2-IUM is unique due to the presence of both a methyl and a methylsulfanyl group, which can influence its chemical properties and reactivity. This combination of functional groups can enhance its potential biological activities and make it a valuable compound for various scientific research applications.
特性
CAS番号 |
716314-15-7 |
|---|---|
分子式 |
C11H12NS+ |
分子量 |
190.29 g/mol |
IUPAC名 |
2-methyl-1-methylsulfanylisoquinolin-2-ium |
InChI |
InChI=1S/C11H12NS/c1-12-8-7-9-5-3-4-6-10(9)11(12)13-2/h3-8H,1-2H3/q+1 |
InChIキー |
WFABGLFTEZNNSI-UHFFFAOYSA-N |
正規SMILES |
C[N+]1=C(C2=CC=CC=C2C=C1)SC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(3-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-phenylacetamide](/img/structure/B11582106.png)
![2-bromo-4-{(Z)-[2-(furan-2-yl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}-6-methoxyphenyl acetate](/img/structure/B11582108.png)
![6-(3-chloro-4-methoxyphenyl)-3-methyl-N-(4-methylbenzyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11582115.png)
![N-[(4E)-2-(1,3-benzodioxol-5-yl)-4H-chromen-4-ylidene]-2-methoxyaniline](/img/structure/B11582120.png)
![2-(4,5-Dimethyl-1,3-thiazol-2-yl)-1-[3-methoxy-4-(3-methylbutoxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11582124.png)
![(2E)-2-cyano-N-cyclohexyl-3-[2-(2,3-dimethylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide](/img/structure/B11582132.png)
![2-(5-Acetyl-4-methyl-1,3-thiazol-2-yl)-7-fluoro-1-(4-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11582139.png)

![N-(3-methylphenyl)-2-[4-(3-nitrophenyl)-1-oxophthalazin-2(1H)-yl]acetamide](/img/structure/B11582150.png)
![Ethyl 7-(5-bromo-2-methoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11582158.png)
![N-benzyl-8-piperidin-1-yl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaen-13-amine](/img/structure/B11582162.png)

![N-(3-chloro-4-fluorophenyl)-3-methyl-6-(4-methylphenyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11582166.png)
![4-(tert-butyl)-N-(2-oxobenzo[d][1,3]oxathiol-5-yl)benzenesulfonamide](/img/structure/B11582171.png)
